2-aminothiophene-3-carboxylic Acid
Overview
Description
Synthesis Analysis
Microwave-assisted synthesis has enabled the efficient creation of 2-aminothiophene-3-carboxylic acid derivatives, showcasing a rapid method for producing these compounds. This approach includes transforming these derivatives into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave conditions, indicating a versatile pathway for synthesizing a variety of structurally related compounds (Hesse, Perspicace, & Kirsch, 2007). Additionally, the Gewald reaction has been employed to synthesize 2-aminothiophene-3-carboxylates with aryl groups at the 4-position, further broadening the scope of accessible derivatives through this methodology (Tormyshev et al., 2006).
Molecular Structure Analysis
The molecular structure of methyl-3-aminothiophene-2-carboxylate, a key intermediate in the synthesis of 2-aminothiophene derivatives, has been elucidated through single-crystal X-ray diffraction. This analysis revealed the compound crystallizes in the monoclinic system with distinct hydrogen bond interactions, suggesting the amino and carboxyl groups' significant role in molecular interactions and stability (Tao et al., 2020).
Chemical Reactions and Properties
3-Amino-2-carbamoylthiophene was synthesized and shown to react with cycloalkanones to form imines, demonstrating the reactivity of 2-aminothiophene derivatives towards the formation of heterocyclic compounds (Klemm, Wang, & Hawkins, 1995). Furthermore, the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes has been explored, showing the potential of 2-aminothiophene-3-carboxylic acids as precursors for biaryl scaffolds, which are valuable in various chemical syntheses (Zhang, Zhao, Zhang, & Su, 2015).
Physical Properties Analysis
The study of the crystal and molecular structures of two 2-aminothiophene derivatives has provided insight into their conformation and the role of intramolecular hydrogen bonding in defining their structural properties. These findings have implications for understanding the physical properties of these compounds and their potential interactions in chemical systems (Kubicki, Dutkiewicz, Yathirajan, Dawar, Ramesha, & Dayananda, 2012).
Chemical Properties Analysis
The synthesis and reaction of 2-aminothiophene derivatives have been extensively studied, revealing their versatility in forming various heterocyclic compounds and their potential in medicinal chemistry. The Gewald reaction, in particular, stands out for its ability to produce 2-aminothiophene derivatives from simple precursors, showcasing the chemical properties and reactivity of these compounds in synthetic applications (Gewald, 1976).
Scientific Research Applications
Synthesis and Antibacterial Activity
2-Aminothiophene-3-carboxylic acid derivatives have been synthesized for antibacterial purposes. A study demonstrated an efficient one-pot synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives. The synthesized compounds were tested for antimicrobial activity against Gram-negative and Gram-positive bacteria, with some showing significant antibacterial activity (International Journal of Innovative Technology and Exploring Engineering, 2019).
Microwave-Assisted Synthesis for Various Derivatives
Microwave irradiation has been used to synthesize various 2-aminothiophene-3-carboxylic acid derivatives efficiently. This method also facilitates their transformation into other derivatives, demonstrating the versatility of 2-aminothiophene-3-carboxylic acid in synthetic chemistry (Tetrahedron Letters, 2007).
Pharmaceutical Applications
2-Aminothiophene derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor properties. The study of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives highlights the pharmaceutical significance of these compounds (2017).
Cytostatic Agents
Certain 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents with selective activity against various tumor cell lines. This selectivity offers potential in developing targeted cancer therapies (Investigational New Drugs, 2014).
Applications in Solar Cell Performance
2-Aminothiophene-3-carboxylic acid derivatives have been used in the synthesis of conductive polymer precursors for solar cells. Their properties have been compared to determine the efficiency of solar cells, highlighting their potential in renewable energy technologies (Journal of Power Sources, 2011).
Crystal Structure Analysis
The crystal structure of methyl-3-aminothiophene-2-carboxylate, a key intermediate in various applications, has been analyzed to understand its properties better. This research provides insights into the intermolecular interactions and properties of this compound (2020).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, wash with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn .
Future Directions
properties
IUPAC Name |
2-aminothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMLBZKIUZTEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363692 | |
Record name | 2-aminothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminothiophene-3-carboxylic Acid | |
CAS RN |
56387-08-7 | |
Record name | 2-Amino-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56387-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-thiophenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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